

Application Note: Quantitative Proteomic Analysis of CST967-Mediated USP7 Degradation

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Compound of Interest

Compound Name: CST967

Cat. No.: B15135684

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target Ubiquitin-Specific Peptidase 7 (USP7).^{[1][2]} USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including DNA repair, cell cycle progression, and apoptosis.^[1] Notably, USP7 is a key regulator of the tumor suppressor p53 by stabilizing its primary E3 ligase, MDM2.^[1] Due to its high expression in various cancers and its association with poor prognosis, USP7 has emerged as a promising therapeutic target.^[1]

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.^[1] Unlike traditional inhibitors that only block a protein's function, degraders lead to the entire loss of the protein, offering a powerful therapeutic modality.^[1] Quantitative proteomics is an indispensable tool for characterizing PROTACs like **CST967**. It enables the precise measurement of changes in protein abundance across the entire proteome, providing critical insights into the degrader's efficacy, selectivity, and downstream biological consequences.^{[3][4]}

This application note provides a comprehensive overview and detailed protocols for utilizing quantitative mass spectrometry-based proteomics to study the effects of **CST967** treatment in a cellular context.

Key Applications

- **Target Engagement & Efficacy:** Directly quantify the extent and dose-dependency of USP7 degradation.
- **Selectivity Profiling:** Assess the global proteome to identify any off-target protein degradation, confirming the selectivity of **CST967**.
- **Mechanism of Action Studies:** Elucidate the downstream effects of USP7 degradation by quantifying changes in the abundance of its known substrates and other signaling pathway components.[\[5\]](#)[\[6\]](#)
- **Biomarker Discovery:** Identify novel proteins and pathways affected by **CST967** treatment that could serve as pharmacodynamic or predictive biomarkers.

Experimental Workflow

A typical quantitative proteomics experiment to analyze the effects of **CST967** involves several key stages, from cell culture to data analysis. The workflow for a Tandem Mass Tag (TMT) based approach, which allows for multiplexing of up to 16 samples, is outlined below.[\[7\]](#)[\[8\]](#)

Caption: TMT-based quantitative proteomics workflow for **CST967** analysis.

Quantitative Data Presentation

Following data analysis, results are typically presented in tables that summarize the quantified proteins and their abundance changes between treatment and control groups.

Table 1: USP7 Degradation and Substrate Stabilization This table shows illustrative data for the target protein USP7 and its key substrate, p53, following a 24-hour treatment with 1 μ M **CST967** in MM.1S cells. Data is represented as Log2 fold change, with associated p-values indicating statistical significance.

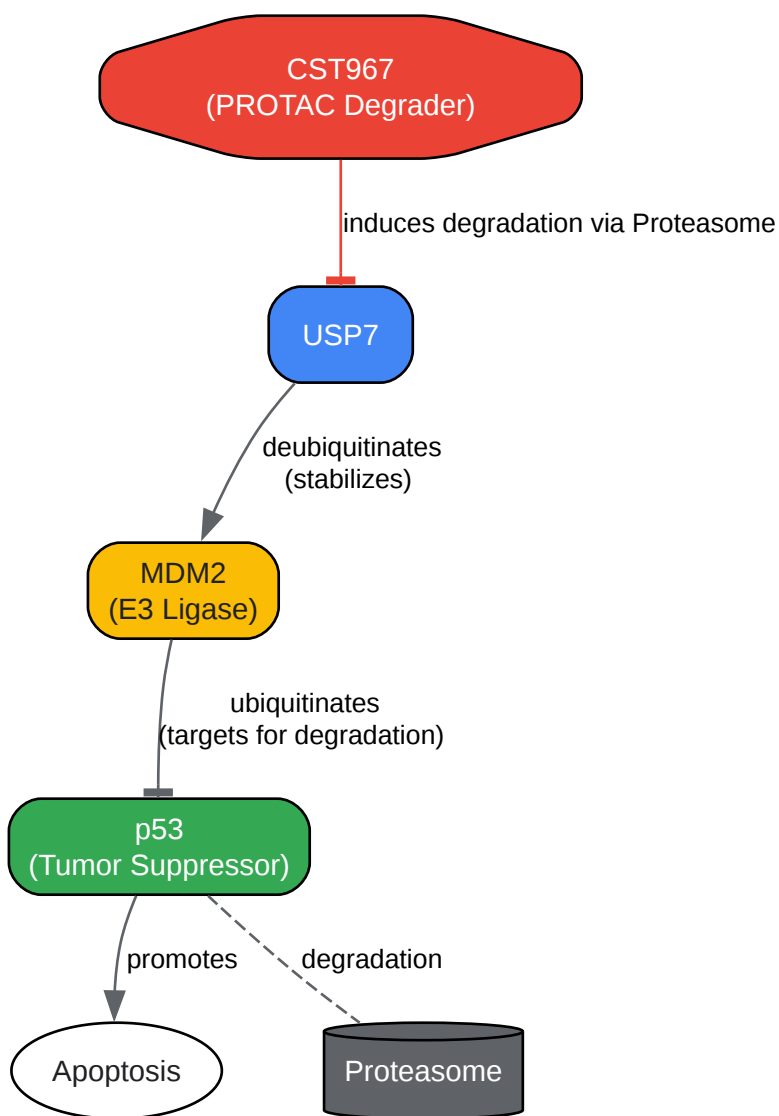
Gene Name	Protein Name	Log2(Fold Change) CST967/Control	p-value	Regulation
USP7	Ubiquitin carboxyl-terminal hydrolase 7	-2.85	1.2e-6	Down
TP53	Cellular tumor antigen p53	1.58	3.4e-5	Up
MDM2	E3 ubiquitin-protein ligase Mdm2	-1.92	9.8e-6	Down

Table 2: Selectivity Profile of **CST967** This table provides an example of a selectivity assessment, showing other deubiquitinating enzymes (DUBs) that were quantified but not significantly altered, highlighting the specificity of **CST967**.

Gene Name	Protein Name	Log2(Fold Change) CST967/Control	p-value	Regulation
USP1	Ubiquitin carboxyl-terminal hydrolase 1	0.05	0.89	Unchanged
USP5	Ubiquitin carboxyl-terminal hydrolase 5	-0.11	0.72	Unchanged
USP9X	Ubiquitin carboxyl-terminal hydrolase 9X	0.08	0.81	Unchanged
OTUB1	OTU deubiquitinase, ubiquitin aldehyde binding 1	-0.02	0.95	Unchanged

Signaling Pathway Analysis

Quantitative proteomics data can be mapped onto known signaling pathways to visualize the drug's mechanism of action. **CST967**-mediated degradation of USP7 is expected to disrupt the USP7-MDM2-p53 axis, leading to p53 stabilization and activation of downstream apoptotic pathways.[\[1\]](#)



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